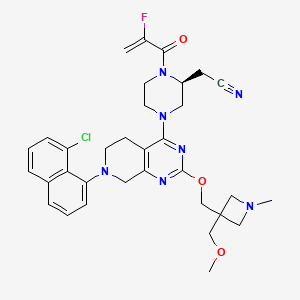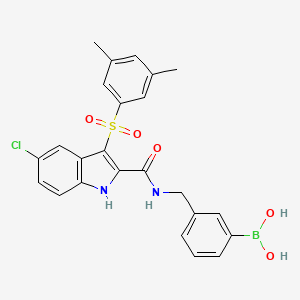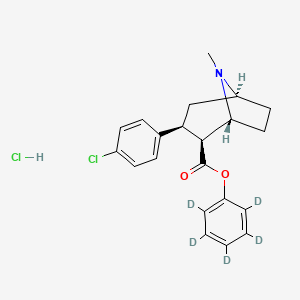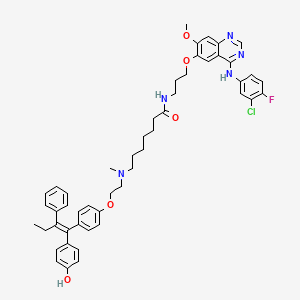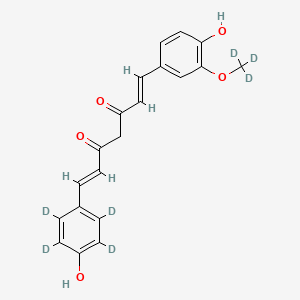
(2E)-Demethoxy Curcumin-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Demethoxycurcumin-d7 is a deuterated form of demethoxycurcumin, a naturally occurring curcuminoid found in turmeric (Curcuma longa). This compound is structurally similar to curcumin but lacks one methoxy group on the aromatic ring. The deuterated form, Demethoxycurcumin-d7, is used in scientific research to study the pharmacokinetics and metabolic pathways of demethoxycurcumin due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Demethoxycurcumin-d7 typically involves the deuteration of demethoxycurcumin. One common method is the hydrogen-deuterium exchange reaction, where demethoxycurcumin is treated with deuterium gas (D2) in the presence of a palladium catalyst. This reaction replaces the hydrogen atoms with deuterium atoms, resulting in Demethoxycurcumin-d7.
Industrial Production Methods
Industrial production of Demethoxycurcumin-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound.
化学反应分析
Types of Reactions
Demethoxycurcumin-d7 undergoes various chemical reactions, including:
Oxidation: Demethoxycurcumin-d7 can be oxidized to form quinone derivatives.
Reduction: It can be reduced to tetrahydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Demethoxycurcumin-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways of demethoxycurcumin.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential therapeutic effects in cancer treatment and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用机制
Demethoxycurcumin-d7 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: Scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the Akt and Smad pathways.
相似化合物的比较
Demethoxycurcumin-d7 is compared with other curcuminoids such as:
Curcumin: The parent compound with two methoxy groups.
Bisdemethoxycurcumin: Lacks both methoxy groups on the aromatic rings.
Tetrahydrocurcumin: A reduced form of curcumin.
Uniqueness
Demethoxycurcumin-d7 is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis using mass spectrometry, providing insights into the metabolism and bioavailability of demethoxycurcumin.
Conclusion
Demethoxycurcumin-d7 is a valuable compound in scientific research, offering unique advantages in studying the pharmacokinetics and metabolic pathways of demethoxycurcumin. Its various chemical reactions, therapeutic potential, and comparison with similar compounds highlight its significance in chemistry, biology, medicine, and industry.
属性
分子式 |
C20H18O5 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
(1E,6E)-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-7-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+/i1D3,2D,3D,7D,8D |
InChI 键 |
HJTVQHVGMGKONQ-MJNFMBQPSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])[2H])[2H])O)[2H] |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)
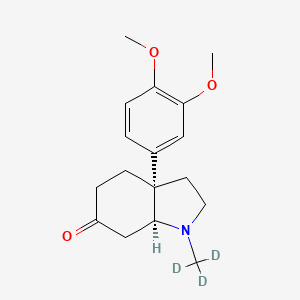
![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)
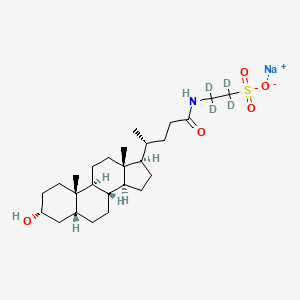
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
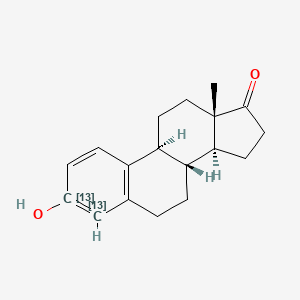
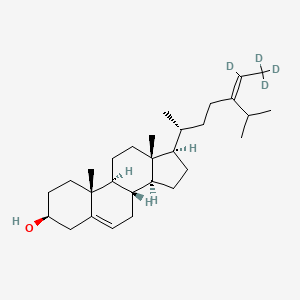
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
